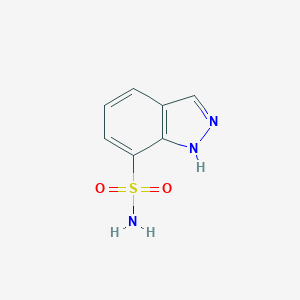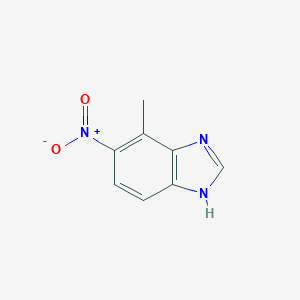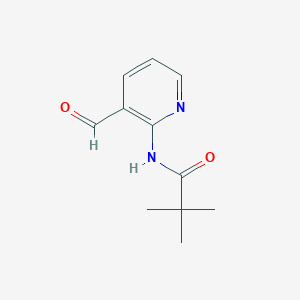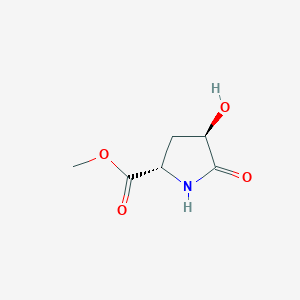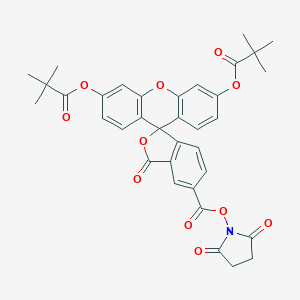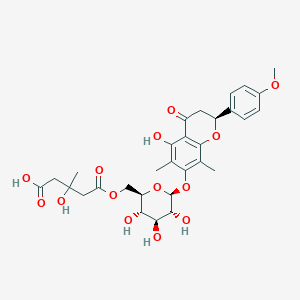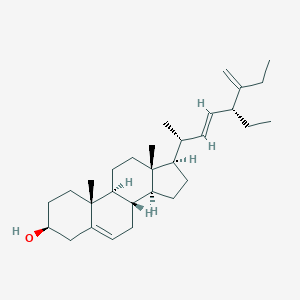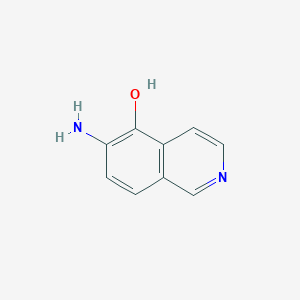
2-Coumaroylphenylalanyl-alanyl-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Coumaroylphenylalanyl-alanyl-arginine, commonly known as Cpar, is a tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Cpar is a synthetic peptide that is composed of three amino acids, namely coumaroylphenylalanine, alanine, and arginine. This peptide has shown promising results in scientific research, especially in the fields of cancer therapy, drug delivery, and wound healing. In
Mécanisme D'action
The mechanism of action of Cpar is not fully understood, but studies have suggested that it works by interacting with various cellular pathways. Cpar has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death. Cpar has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This can lead to the inhibition of cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
Cpar has been shown to have various biochemical and physiological effects. Studies have shown that Cpar can induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, promote the migration and proliferation of skin cells, and enhance the efficacy of chemotherapy drugs. Cpar has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cpar in lab experiments is its small size and ability to penetrate cell membranes. This makes it an ideal candidate for drug delivery and cell targeting. However, one of the limitations of using Cpar is its stability. Cpar is prone to degradation in the presence of proteases, which can limit its efficacy in certain applications.
Orientations Futures
There are several future directions for the research and development of Cpar. One potential direction is the development of Cpar-based drug delivery systems for targeted cancer therapy. Another direction is the development of Cpar-based wound healing therapies. In addition, further research is needed to fully understand the mechanism of action of Cpar and its potential applications in other fields, such as antimicrobial therapy.
Conclusion:
In conclusion, 2-Coumaroylphenylalanyl-alanyl-arginine (Cpar) is a synthetic tripeptide that has shown potential applications in various scientific research fields. Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques and has been shown to have promising results in cancer therapy, drug delivery, and wound healing. Cpar works by interacting with various cellular pathways and has several biochemical and physiological effects. Although there are limitations to using Cpar in lab experiments, there are several future directions for its research and development.
Méthodes De Synthèse
Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxyl group of the amino acid with a coupling reagent, which then reacts with the amino group of the growing peptide chain. The peptide chain is then deprotected, and the process is repeated until the desired peptide sequence is achieved.
Applications De Recherche Scientifique
Cpar has shown potential applications in various scientific research fields. One of the most promising applications of Cpar is in cancer therapy. Studies have shown that Cpar can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Cpar has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Cpar has also shown potential applications in drug delivery. Due to its small size and ability to penetrate cell membranes, Cpar can be used as a carrier for delivering drugs to specific cells or tissues. This can improve the efficacy of drugs and reduce their side effects.
In addition, Cpar has also shown potential applications in wound healing. Studies have shown that Cpar can promote the migration and proliferation of skin cells, leading to faster wound healing.
Propriétés
Numéro CAS |
161258-31-7 |
|---|---|
Nom du produit |
2-Coumaroylphenylalanyl-alanyl-arginine |
Formule moléculaire |
C27H34N6O6 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C27H34N6O6/c1-17(24(36)33-20(26(38)39)11-7-15-30-27(28)29)31-25(37)21(16-18-8-3-2-4-9-18)32-23(35)14-13-19-10-5-6-12-22(19)34/h2-6,8-10,12-14,17,20-21,34H,7,11,15-16H2,1H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/b14-13+/t17-,20-,21-/m0/s1 |
Clé InChI |
OGMHCXCIZDQLCI-GJOZUPAOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2O |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
Séquence |
FAR |
Synonymes |
2-coumaroylphenylalanyl-alanyl-arginine Cum-Phe-Ala-Arg Cum-Phe-Ala-Arg-OH o-coumaroylphenylalanyl-alanyl-arginine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



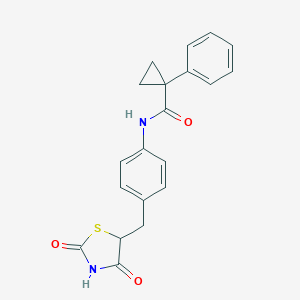
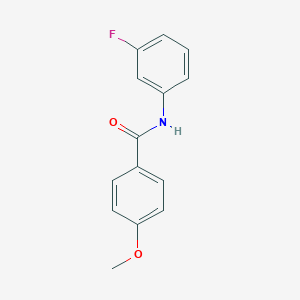
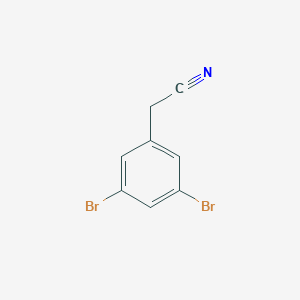
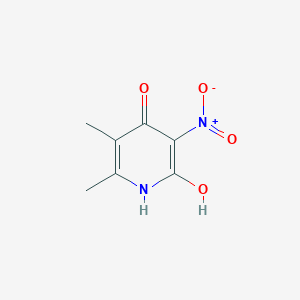
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
